氯代硫代甲酸乙酯

描述

Ethyl chlorothioformate is an amber-colored liquid with a pungent penetrating odor . It is very toxic by inhalation and is corrosive to metals and tissue . It is insoluble in water .

Synthesis Analysis

Ethyl chlorothioformate can be synthesized using ethanol and phosgene . Another method involves dissolving ethyl mercaptan and triethylamine in tetrahydrofuran, then adding triphosgene and an intermediate . The reaction is stirred at 50°C for 1 hour .Molecular Structure Analysis

The molecular structure of ethyl chlorothioformate has been investigated in the solid phase by X-ray diffraction analysis . The crystalline solid consists exclusively of molecules with the synperiplanar conformation with respect to the C=O double bond and the S-C single bond, and gauche orientation of the ethyl group .Chemical Reactions Analysis

Ethyl chlorothioformate is highly flammable and water-reactive . On contact with moisture, it produces highly corrosive and toxic fumes of hydrogen chloride gas .Physical And Chemical Properties Analysis

Ethyl chlorothioformate has a vapor pressure of 0.2 psi at 20 °C . Its boiling point is 132 °C , and it has a refractive index of n20/D 1.482 . It is denser than water .科学研究应用

1. 分子结构分析

已通过 X 射线衍射和红外激光辐射对固相中的氯代硫代甲酸乙酯 (ClC(O)SCH2CH3) 的分子结构进行分析。该化合物主要表现出相对于 C=O 双键和 S-C 单键的顺反平面构象,乙基呈反式构象。该研究还利用自然键轨道 (NBO) 分析探讨了类似氯代硫代甲酸酯分子的构象偏好,强调了共振和异头分子间电荷转移相互作用在确定分子构象中的重要性 (Rodríguez Pirani 等人,2011)。

2. 电子性质和光解离行为

已使用 HeI 光电子能谱和同步辐射研究了 S-乙基氯代硫代甲酸酯 (ClC(O)SCH2CH3) 的电子性质。该研究揭示了来自 ClC(O)S- 基团的孤对电子的见解以及光子激发后的断裂模式。它还提供了与相关物种的比较,阐明了烷基链对 S-烷基(卤代)硫代甲酸酯光解离的影响 (Pirani 等人,2011)。

3. 溶剂分解中的反应途径

已使用 Grunwald-Winstein 方程研究了氯代硫代甲酸乙酯的溶剂分解,揭示了两个竞争反应通道的证据。这项研究提供了对不同溶剂条件下反应机理和途径的详细理解,可用于设计化学过程和理解各种环境中的化学行为 (Kevill & D’Souza,1998)。

4. 生物催化中的应用

氯代硫代甲酸乙酯相关化合物已用于生物催化过程中,以生产手性药物的对映纯中间体。一个例子是 (S)-4-氯-3-羟基丁酸乙酯的生物合成,它是降胆固醇他汀类药物的前体。该过程涉及不对称还原,并且通过发现新型羰基还原酶得到了增强,展示了氯代硫代甲酸乙酯在药物合成中的应用 (叶、欧阳和应,2011)。

5. 环境影响研究

还对相关化合物(如氯磺隆乙酯)的环境影响进行了研究。研究探讨了这种除草剂对土壤微生物生物量、活性和群落结构的影响。这些研究对于了解此类化学物质的生态后果以及制定减轻潜在负面影响的策略至关重要 (徐等人,2014)。

安全和危害

作用机制

Target of Action

Ethyl chlorothioformate (ECT) is an organic compound with the chemical formula ClCOSC2H5 . It is primarily used as a reagent in organic synthesis . The primary targets of ECT are organic compounds that can react with it to form new compounds. For example, it is used for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .

Mode of Action

ECT interacts with its targets through chemical reactions. When ECT comes into contact with other compounds, it can undergo a variety of reactions, including nucleophilic substitution and addition-elimination reactions . These reactions can lead to the formation of new compounds, such as carboxylic anhydrides .

Pharmacokinetics

It is known that ect is a highly reactive compound that can decompose in the presence of water to produce ethanol, hydrogen chloride (hcl), and carbon dioxide (co2) . This suggests that ECT could be rapidly metabolized and excreted in biological systems.

Result of Action

The molecular and cellular effects of ECT’s action depend on the specific reactions it undergoes. In general, ECT can lead to the formation of new compounds, which can have various effects depending on their nature and the context. For example, the formation of carboxylic anhydrides can be useful in certain synthetic pathways .

Action Environment

The action, efficacy, and stability of ECT can be influenced by various environmental factors. For instance, ECT is highly reactive and can decompose in the presence of water . Therefore, the presence of moisture can significantly affect its stability and reactivity. Furthermore, ECT is highly flammable and can produce toxic gases when involved in a fire . Therefore, safety precautions must be taken when handling and storing ECT.

生化分析

Biochemical Properties

It is known that upon contact with moisture, it produces highly corrosive and toxic fumes of hydrogen chloride gas . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that could disrupt their normal function.

Cellular Effects

Exposure can cause irritation of eyes, nose, and throat , suggesting that it may have a significant impact on cellular processes

Molecular Mechanism

It is known to produce highly corrosive and toxic fumes of hydrogen chloride gas upon contact with moisture , which could potentially interfere with the function of biomolecules

属性

IUPAC Name |

O-ethyl chloromethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c1-2-5-3(4)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBAMVBFWRBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

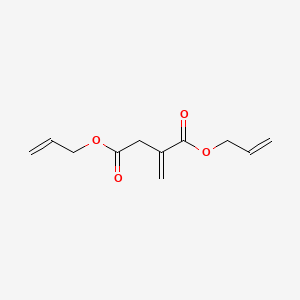

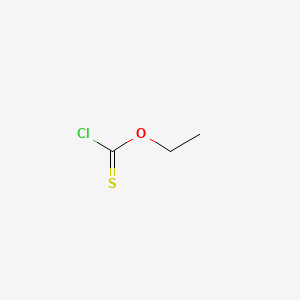

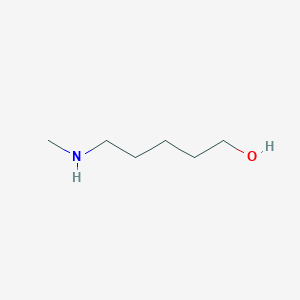

CCOC(=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2812-73-9 | |

| Record name | O-Ethyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the conformational preference of Ethyl chlorothioformate influence its reactivity?

A2: X-ray diffraction analysis confirms that Ethyl chlorothioformate predominantly exists in the synperiplanar conformation in its solid state []. This preference, also observed in the gas phase, significantly influences its reactivity. Natural Bond Orbital (NBO) analysis suggests that both resonance and anomeric interactions contribute to the stability of this conformation [].

Q2: What is a notable application of Ethyl chlorothioformate in organic synthesis?

A3: Ethyl chlorothioformate serves as a crucial reagent in synthesizing 2,2,2-Trichloroethyl chloroformate [, ]. This two-step synthesis, achieving a 93% yield, offers a safer alternative to using phosgene [, ].

Q3: What insights do spectroscopic studies provide regarding the electronic properties of Ethyl chlorothioformate?

A4: HeI Photoelectron Spectroscopy (PES) reveals that the electronic structure of Ethyl chlorothioformate is dominated by lone-pair electrons from the ClC(O)S- group []. The highest occupied molecular orbital (HOMO), located at 9.84 eV, is attributed to the n(π)(S) sulfur lone-pair orbital [].

Q4: How do the photodissociation dynamics of Ethyl chlorothioformate differ depending on the excitation energy?

A5: Synchrotron radiation studies provide insights into the photodissociation behavior of Ethyl chlorothioformate. While C(2)H(5)(+) ion formation dominates fragmentation in the valence energy region, excitation at the S 2p and Cl 2p levels primarily yields C(2)H(3)(+) ions []. This difference highlights the influence of excitation energy on the molecule's fragmentation pathways.

Q5: How does the alkyl chain length affect the photodissociation behavior of thioformates?

A6: Comparing Ethyl chlorothioformate (ClC(O)SCH2CH3) with other XC(O)SR species (X = H, F, Cl and R = -CH(3), -C(2)H(5)) reveals that the alkyl chain length significantly impacts photodissociation behavior []. Further research is needed to elucidate the underlying mechanisms responsible for these observed differences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)